

A Comparative Analysis of AT7519 and R-roscovitine: Potency, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AT7519	
Cat. No.:	B1666106	Get Quote

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. Among these, **AT7519** and R-roscovitine (also known as Seliciclib or CYC202) have been the subject of extensive preclinical and clinical investigation. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct profiles.

At a Glance: Key Performance Indicators



Feature	AT7519	R-roscovitine (Seliciclib)
Primary Targets	Potent inhibitor of CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3][4][5]	Selective inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9.[6][7][8]
Potency	Generally more potent than R-roscovitine, with IC50 values in the nanomolar range for key CDKs and antiproliferative activity.[2][9][10]	IC50 values are typically in the sub-micromolar to micromolar range.[7]
Mechanism of Action	Induces cell cycle arrest, apoptosis, and inhibits transcription through dephosphorylation of RNA polymerase II.[1][2][11][12] Also activates GSK-3β.[1][3]	Induces apoptosis and cell cycle arrest by competing with ATP at the binding site of CDKs.[6][8] Downregulates Mcl-1.[8]
Clinical Development	Has been evaluated in Phase I and II clinical trials for various solid tumors and hematologic malignancies.[13][14][15][16] [17]	Has undergone Phase I and II clinical trials for several cancers, including non-small cell lung cancer and B-cell malignancies.[6][8][18][19]

Quantitative Data Summary In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **AT7519** and R-roscovitine against a panel of cyclin-dependent kinases.



Kinase Target	AT7519 IC50 (nmol/L)	R-roscovitine (Seliciclib) IC50 (μΜ)
CDK1/cyclin B	210[2]	0.65[7]
CDK2/cyclin A/E	47[2]	0.7[7]
CDK4/cyclin D1	100[2]	Poor inhibitor[6]
CDK5/p35	13[5]	0.2[7]
CDK6/cyclin D3	170[2]	Poor inhibitor[6]
CDK7/cyclin H	Lower potency[2]	Inhibits[8]
CDK9/cyclin T1	<10[2][5]	Inhibits[8]
GSK-3β	89[2][3]	Not a primary target

In Vitro Antiproliferative Activity

AT7519 demonstrates potent antiproliferative activity across a range of human tumor cell lines, with IC50 values generally in the nanomolar range after 72 hours of exposure.[2][20] For instance, IC50 values range from 40 to 940 nmol/L in various cancer cell lines.[2][20] In multiple myeloma (MM) cell lines, **AT7519** shows dose-dependent cytotoxicity with IC50s ranging from 0.5 to 2 μ M at 48 hours.[1][3]

R-roscovitine also induces apoptosis in numerous cancer cell lines.[6] In a study on eosinophil apoptosis, **AT7519** was found to be approximately 50 times more potent than R-roscovitine.[9] [10]

Signaling Pathways and Mechanism of Action

Both **AT7519** and R-roscovitine exert their anticancer effects by targeting the cell cycle machinery and inducing apoptosis. However, they exhibit differences in their specific mechanisms and downstream effects.

AT7519's multifaceted mechanism involves the inhibition of both cell cycle and transcriptional CDKs. By inhibiting CDK1 and CDK2, it induces cell cycle arrest at the G1/S and G2/M phases. [1][2][12] Its potent inhibition of CDK9 leads to the dephosphorylation of the C-terminal domain



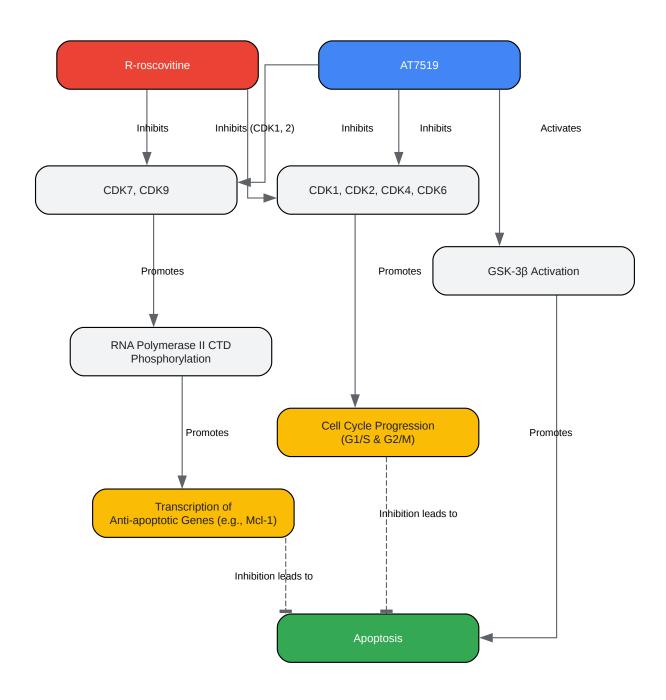




(CTD) of RNA polymerase II, thereby inhibiting transcription.[1][2][11] This transcriptional inhibition results in the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[8][11] Furthermore, **AT7519** can induce apoptosis through the activation of GSK-3β.[1][3]

R-roscovitine primarily targets CDK1, CDK2, CDK5, CDK7, and CDK9.[6][8] Its inhibition of these kinases leads to cell cycle arrest and apoptosis.[6] Similar to **AT7519**, R-roscovitine can downregulate the anti-apoptotic protein Mcl-1.[8]





Click to download full resolution via product page

Caption: Comparative signaling pathways of AT7519 and R-roscovitine.

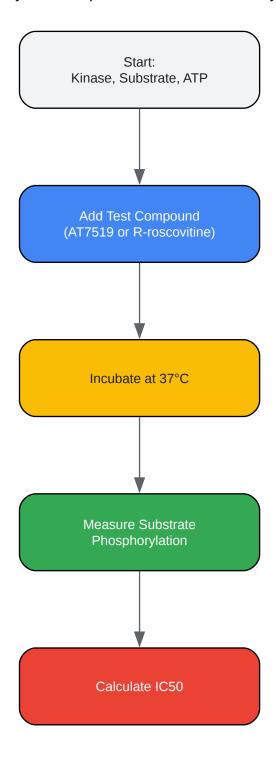
Experimental Protocols



Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols frequently used in the evaluation of these inhibitors.

Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.





Click to download full resolution via product page

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

- A reaction mixture containing the purified kinase, a specific substrate (e.g., Histone H1 for CDK1/2), and ATP (often radiolabeled [γ-33P]ATP) is prepared.[21]
- Varying concentrations of the test compound (AT7519 or R-roscovitine) are added to the reaction.[21]
- The reaction is incubated to allow for substrate phosphorylation.
- The amount of phosphorylated substrate is quantified. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity.[21] For ELISA-based assays, it involves antibody-based detection.
- The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Cell Viability Assay (e.g., MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[8][11]
- Cells are treated with a range of concentrations of AT7519 or R-roscovitine for a specified duration (e.g., 48 or 72 hours).[1][11]
- A tetrazolium salt (e.g., MTT or MTS) is added to the wells.[8][11]
- Viable cells with active mitochondrial dehydrogenases convert the salt into a colored formazan product.



- The absorbance of the formazan product is measured using a microplate reader.
- Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Methodology:

- Cells are treated with the test compound for a specific time.[1]
- Cells are harvested, fixed, and permeabilized.
- The cellular DNA is stained with a fluorescent dye such as propidium iodide (PI).[1]
- The fluorescence intensity of individual cells, which is proportional to the DNA content, is measured by a flow cytometer.
- The percentage of cells in G0/G1, S, and G2/M phases is quantified. An increase in the sub-G1 population is indicative of apoptosis.[1]

Apoptosis Assay (e.g., Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

- Cells are treated with the test compound.
- Cells are harvested and washed.
- Cells are resuspended in a binding buffer and stained with Annexin V (which binds to
 phosphatidylserine exposed on the outer leaflet of the cell membrane in early apoptotic cells)
 and a viability dye like Propidium Iodide (PI) (which enters cells with compromised
 membranes, i.e., late apoptotic and necrotic cells).[1]



• The stained cells are analyzed by flow cytometry to quantify the different cell populations.[10]

Western Blotting

This technique is used to detect and quantify specific proteins to assess the molecular effects of the inhibitors.

Methodology:

- Cells are treated with the compound for the desired time points.[1]
- Whole-cell lysates are prepared using lysis buffers containing protease and phosphatase inhibitors.
- Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
- Proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
- The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-Rb, Mcl-1, cleaved PARP) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

Both AT7519 and R-roscovitine are potent CDK inhibitors with demonstrated anti-cancer activity. AT7519 generally exhibits greater potency and a broader spectrum of CDK inhibition compared to R-roscovitine. Its dual action on both cell cycle progression and transcription, coupled with its ability to activate GSK-3β, provides a multi-pronged approach to inducing tumor cell death. R-roscovitine, while less potent, has also shown significant promise and has been extensively studied. The choice between these inhibitors for research or therapeutic development will depend on the specific cancer type, the desired molecular targets, and the therapeutic window. The experimental protocols outlined in this guide provide a foundation for further comparative studies to elucidate their full potential.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Therapy Detail [ckb.genomenon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Roscovitine in cancer and other diseases PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Induction of Eosinophil Apoptosis by the Cyclin-Dependent Kinase Inhibitor AT7519
 Promotes the Resolution of Eosinophil-Dominant Allergic Inflammation PMC
 [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 PMC [pmc.ncbi.nlm.nih.gov]
- 16. Find and participate in clinical trials and research studies happening around the world |
 TrialScreen [app.trialscreen.org]
- 17. researchgate.net [researchgate.net]



- 18. Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agscientific.com [agscientific.com]
- 20. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of AT7519 and R-roscovitine: Potency, Mechanism, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b1666106#at7519-and-r-roscovitine-comparative-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com